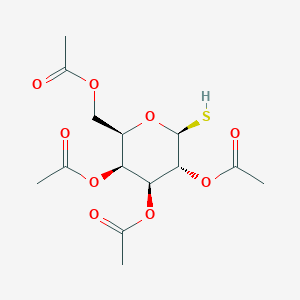

(2R,3S,4S,5R,6S)-2-(acétoxymethyl)-6-mercaptotétrahydro-2H-pyran-3,4,5-triyl triacétate

Vue d'ensemble

Description

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring with multiple acetoxy and mercapto substituents, making it a versatile molecule in synthetic chemistry and various applications in scientific research.

Applications De Recherche Scientifique

Résolution chirale des acides aminés

Le 2,3,4,6-tétra-O-acétyl-ß-D-thiogalactopyranose est utilisé comme réactif chiral pour la résolution des dérivés d'acides aminés. Il facilite la formation de diastéréoisomères et aide à leur séparation par chromatographie liquide haute performance en phase inverse .

Activités antibactériennes et antioxydantes

Ce composé fait partie des carbazones qui présentent à la fois des activités antibactériennes et antioxydantes in vivo. La présence de fragments monosaccharidiques et d'isatine dans ces carbazones joue un rôle crucial dans leurs activités biologiques .

Synthèse de glycosides

Il sert d'intermédiaire dans la synthèse de divers glycosides. Un protocole détaillé décrit son utilisation dans la formation du 2,3,4,6-tétra-O-acétyl-ß-d-glucopyranoside à partir du penta-O-acétyl-ß-d-glucopyranose et de l'alcool propargylique .

Préparation de dérivés de glucopyranoside

Le composé est impliqué dans la préparation de dérivés de glucopyranoside tels que le 2,3,4,6-tétra-O- (3-bromo)benzoyl méthyl α-D-glucopyranoside, qui a des applications potentielles en chimie médicinale .

5. Synthèse de dérivés d'acyl phényl glucoside En chimie synthétique, il est utilisé pour produire des dérivés d'acyl phényl glucoside, en utilisant l'hydroxyde de sodium comme agent liant et la tri(3,6-dioxaoctyl)amine comme catalyseur de transfert de phase. La confirmation structurelle de ces dérivés est obtenue par la technologie de résonance magnétique nucléaire .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.

Functional Group Introduction:

Mercapto Group Addition: The mercapto group is introduced via thiolation reactions, often using thiol reagents like thiourea or hydrogen sulfide under controlled conditions.

Stereochemical Control: The stereochemistry is controlled through selective protection and deprotection steps, ensuring the correct configuration of each chiral center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the sequential addition of functional groups.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the acetoxy groups can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or alcohols replace the acetoxy groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Alcohols.

Substitution Products: Amines, ethers.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The acetoxy groups can serve as protecting groups for hydroxyl functionalities during multi-step syntheses.

Biology and Medicine:

Drug Development:

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: Applications in the development of new materials with specific properties.

Catalysis: Potential use as a ligand in catalytic processes due to its sulfur-containing functional group.

Mécanisme D'action

The mechanism by which (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves:

Molecular Targets: Interaction with enzymes and proteins through its acetoxy and mercapto groups.

Pathways: Modulation of biochemical pathways involving thiol-disulfide exchange reactions and acetylation processes.

Comparaison Avec Des Composés Similaires

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triol: Lacks the acetoxy groups, making it less reactive in certain chemical reactions.

(2R,3S,4S,5R,6S)-2-(Methoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains methoxy groups instead of acetoxy groups, altering its reactivity and applications.

Uniqueness:

- The presence of multiple acetoxy groups in (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate provides unique reactivity and versatility in synthetic applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate, its preparation, reactions, applications, and how it compares to similar compounds

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZKJGZNOBSHF-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455226 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50615-66-2 | |

| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50615-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)